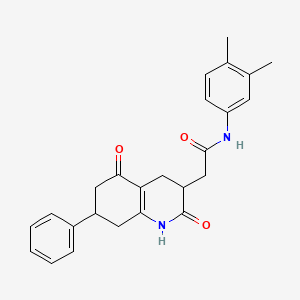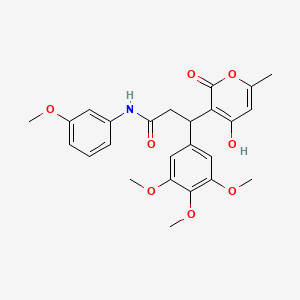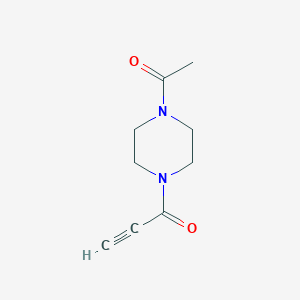![molecular formula C11H6N4O3 B14940668 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid](/img/structure/B14940668.png)
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid is a heterocyclic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid typically involves the construction of the oxadiazole and pyrazine rings followed by their fusion with a benzoic acid moiety. Common synthetic routes include:
Condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole: This method involves the reaction of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole under specific conditions to form the desired compound.
Ring closure of 1,2-dioximes to 1,2,5-oxadiazoles: This approach involves the cyclization of 1,2-dioximes to form the oxadiazole ring, which is then fused with the pyrazine ring.
Introduction of auxiliary nucleofuge groups: Halogen atoms are introduced into specific positions of the oxadiazole-pyrazine scaffold, followed by nucleophilic substitution reactions to achieve the final product.
Chemical Reactions Analysis
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when halogen atoms are present as leaving groups.
Scientific Research Applications
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of high-energy materials and organic electronics due to its electron-deficient nature.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient nature allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with nucleic acids .
Comparison with Similar Compounds
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid can be compared with other similar compounds such as:
1,2,5-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and overall structure.
Pyrazine derivatives: Compounds with a pyrazine ring that may or may not include the oxadiazole moiety.
Benzoic acid derivatives: These compounds have a benzoic acid moiety but differ in their additional ring systems
Properties
Molecular Formula |
C11H6N4O3 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)benzoic acid |
InChI |
InChI=1S/C11H6N4O3/c16-11(17)7-3-1-6(2-4-7)8-5-12-9-10(13-8)15-18-14-9/h1-5H,(H,16,17) |
InChI Key |
WLVHRLQBKRTFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NON=C3N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[9-(4-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]-N,N-dimethylpropan-1-amine](/img/structure/B14940601.png)
![(R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol](/img/structure/B14940617.png)



![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940644.png)


![7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14940658.png)
![5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14940673.png)
![Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940679.png)
![6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14940684.png)

